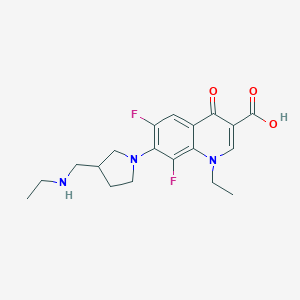

Merafloxacin

Übersicht

Beschreibung

Merafloxacin ist eine Fluorchinolon-Antibiotikaverbindung, die dafür bekannt ist, die Pseudoknot-Bildung zu hemmen, die für den Frameshift im SARS-CoV-2-Genom notwendig ist . Diese Verbindung hat sich als vielversprechender Medikamentenkandidat für die Behandlung von Infektionen durch SARS-CoV-2 erwiesen .

Wissenschaftliche Forschungsanwendungen

Merafloxacin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Fluorchinolon-Synthese und -Reaktivität verwendet.

Biologie: Untersucht für seine Auswirkungen auf die bakterielle DNA-Replikation und Proteinsynthese.

Industrie: Wird bei der Entwicklung neuer Antibiotika und als Referenzstandard in der Qualitätskontrolle eingesetzt.

5. Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es die Pseudoknot-Bildung hemmt, die für den Frameshift im SARS-CoV-2-Genom notwendig ist. Diese Hemmung verhindert die korrekte Translation viraler Proteine und behindert so die Virusreplikation . Die Verbindung zielt auf den ribosomalen Frameshift-Mechanismus ab, was sie zu einem vielversprechenden Kandidaten für die antivirale Therapie macht .

Ähnliche Verbindungen:

Ciprofloxacin: Ein weiteres Fluorchinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einem unterschiedlichen Wirkungsspektrum.

Levofloxacin: Bekannt für seine breite antibakterielle Wirksamkeit und in verschiedenen klinischen Umgebungen eingesetzt.

Moxifloxacin: Ein Fluorchinolon mit verbesserter Wirksamkeit gegen grampositive Bakterien.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Hemmung der Pseudoknot-Bildung im SARS-CoV-2-Genom, was es zu einem potenziellen Kandidaten für die Behandlung von COVID-19 macht . Seine Fähigkeit, ribosomale Frameshifts anzugehen, unterscheidet es von anderen Fluorchinolonen .

Wirkmechanismus

Target of Action

Merafloxacin, a fluoroquinolone antibacterial, primarily targets Type II DNA topoisomerase . This enzyme plays a crucial role in DNA replication and transcription, as well as chromosome segregation. By inhibiting this enzyme, this compound can effectively halt the growth and proliferation of bacteria .

Mode of Action

This compound interacts with its target by binding to the DNA-topoisomerase II complex, preventing the re-ligation step of the DNA breakage-reunion process. This results in the formation of a “cleaved complex” , which leads to rapid cell death . Additionally, this compound has been found to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway. By inhibiting DNA topoisomerase II, this compound prevents the unwinding of supercoiled DNA, which is a necessary step in DNA replication . This inhibition effectively halts bacterial growth and proliferation. In the context of SARS-CoV-2, this compound disrupts the viral replication process by inhibiting the necessary frameshift in the viral genome .

Pharmacokinetics

Fluoroquinolones are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via renal and non-renal routes .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation, making it an effective antibacterial agent . In the context of SARS-CoV-2, this compound’s inhibition of the necessary frameshift in the viral genome can restrict viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antimicrobials like this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the drug . For instance, certain fluoroquinolones are less active at lower temperatures . Understanding these factors is crucial for optimizing the use of antimicrobials and managing resistance.

Biochemische Analyse

Biochemical Properties

Merafloxacin interacts with various enzymes and proteins in biochemical reactions. It specifically inhibits the pseudoknot formation, a critical process in the SARS-CoV-2 genome . This interaction with the pseudoknot formation process is a key aspect of this compound’s biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It impedes SARS-CoV-2 replication in Vero E6 cells , indicating its influence on cell function and its potential impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It inhibits the pseudoknot formation, a necessary process for the frameshift in the SARS-CoV-2 genome . This inhibition is robust to mutations within the pseudoknot region and is similarly effective on other betacoronaviruses .

Dosage Effects in Animal Models

Information on the effects of this compound at different dosages in animal models is currently limited. The use of animal models in biomedical research, including the study of dosage effects, is a common practice .

Metabolic Pathways

As a fluoroquinolone antibacterial, it is likely to interact with various enzymes or cofactors in these pathways .

Transport and Distribution

Given its molecular properties and its role as a fluoroquinolone antibacterial, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Given its role in inhibiting the pseudoknot formation, a process critical to the SARS-CoV-2 genome, it is likely to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

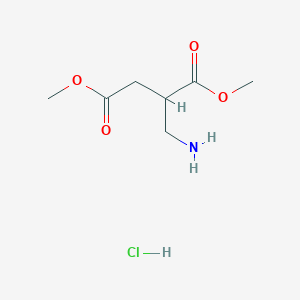

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Merafloxacin wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Chinolon-Kernstruktur beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung von 1-Ethyl-6,8-Difluor-4-oxoquinolin-3-carbonsäure, die dann verschiedenen chemischen Reaktionen unterzogen wird, um die Pyrrolidinyl- und Ethylaminomethylgruppen einzuführen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Merafloxacin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen werden verwendet, um verschiedene Substituenten in den Chinolon-Kern einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide und Amine.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten antibakteriellen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: Another fluoroquinolone antibacterial with a similar mechanism of action but different spectrum of activity.

Levofloxacin: Known for its broad-spectrum antibacterial properties and used in various clinical settings.

Moxifloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria.

Uniqueness of Merafloxacin: this compound is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a potential candidate for treating COVID-19 . Its ability to target ribosomal frameshifting sets it apart from other fluoroquinolones .

Eigenschaften

IUPAC Name |

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYYCLWCHFVRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869517 | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91188-00-0, 110013-21-3 | |

| Record name | Merafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

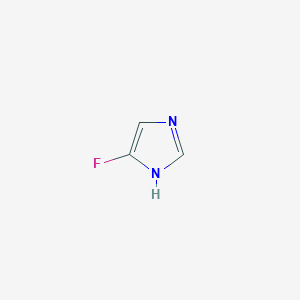

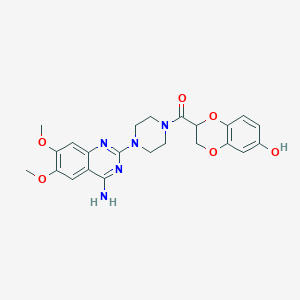

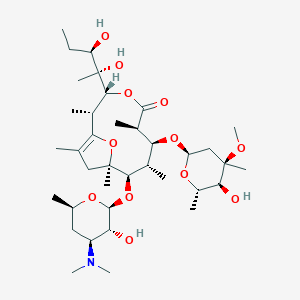

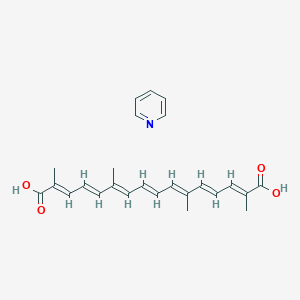

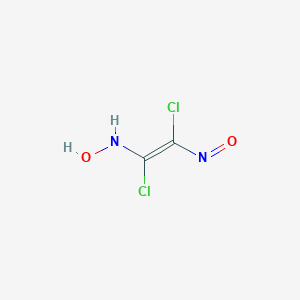

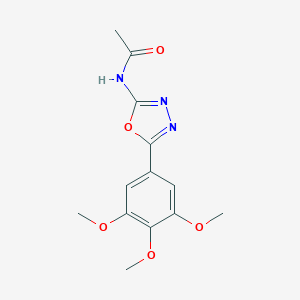

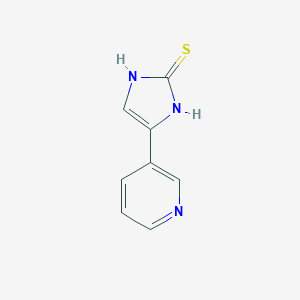

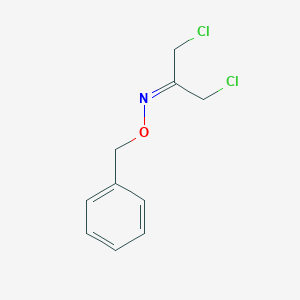

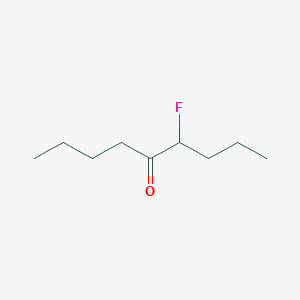

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)